11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Description
11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a tricyclic heterocyclic compound featuring a benzothiazepine core fused with an indenone moiety. The molecule contains a 4-tert-butylphenyl substituent at position 11 and two sulfone groups (dioxo) at position 10. This structural framework confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H23NO3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C26H23NO3S/c1-26(2,3)17-14-12-16(13-15-17)25-22-23(18-8-4-5-9-19(18)24(22)28)27-20-10-6-7-11-21(20)31(25,29)30/h4-15,25,27H,1-3H3 |
InChI Key |
PKOYRACQFYEDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno framework, followed by the introduction of the benzothiazepine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production rates and reduce costs. The industrial process must also consider environmental and safety regulations to minimize the impact on the environment and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Indeno-Fused Heterocycle Family
A structurally related compound, 10-(4-chlorophenyl)-14a-hydroxy-12-methyl-8,9,9a,10,12,13,14,14a-octahydro-5H-10a,14-methanoindeno[2′,1′:4,5]azepino[3,4-b]pyrrolizine-5,15(7H,11H)-dione, shares the indeno-fused scaffold but differs significantly in heterocyclic composition and substituents. Key distinctions include:
| Feature | Target Compound | Comparative Compound |
|---|---|---|
| Core Structure | Indeno[2,1-c][1,5]benzothiazepin-12-one | Indeno[2′,1′:4,5]azepino[3,4-b]pyrrolizine-5,15-dione |
| Heteroatoms | Sulfur (thiazepine), oxygen (sulfone) | Nitrogen (azepine, pyrrolizine), oxygen (hydroxyl, ketone) |
| Substituents | 4-tert-butylphenyl at position 11 | 4-chlorophenyl at position 10, methyl at position 12, hydroxyl at position 14a |
| Ring System Complexity | Tricyclic (benzothiazepine + indenone) | Pentacyclic (azepino-pyrrolizine + indenone) with methano-bridge |
| Electronic Effects | Electron-withdrawing sulfone groups enhance polarity | Chlorophenyl (electron-withdrawing) and hydroxyl (electron-donating) create mixed electronic environments |
Physicochemical and Functional Differences
- Conformational Rigidity: The azepino-pyrrolizine system in the comparative compound introduces multiple fused rings and a methano bridge, reducing conformational flexibility compared to the simpler tricyclic benzothiazepine core.
Biological Activity
The compound 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure characterized by:
- A benzothiazepine core , known for its pharmacological significance.
- A tert-butylphenyl substituent , which potentially enhances lipophilicity and biological activity.
Anticancer Activity
Research indicates that derivatives of benzothiazepines exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to the target compound showed inhibition of cancer cell proliferation in various cancer lines, including breast and lung cancers. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The antimicrobial potential of benzothiazepine derivatives has been explored extensively:
- In vitro studies have shown that related compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the benzothiazepine core is thought to contribute to this activity through membrane disruption or interference with bacterial metabolism.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazepines are also noteworthy:
- Compounds have been reported to reduce inflammatory markers in cellular models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Studies
- Study on Cell Lines : A compound structurally similar to 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one was tested against several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells.
Antimicrobial Studies
- Bacterial Inhibition : A comparative study assessed the antimicrobial efficacy of various benzothiazepine derivatives. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus.
- Synergistic Effects : Combination therapies with standard antibiotics showed enhanced efficacy when paired with the tested compound, suggesting potential for use in multidrug-resistant infections.
Anti-inflammatory Studies
- Cytokine Production : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels.
- In Vivo Models : Animal studies demonstrated that administration of the compound reduced paw edema in a carrageenan-induced inflammation model.
Data Tables
| Biological Activity | IC50/MIC Values | Mechanism |
|---|---|---|
| Anticancer (cell lines) | 10-30 µM | Apoptosis induction via caspase activation |
| Antimicrobial (E. coli) | 15 µg/mL | Membrane disruption |
| Anti-inflammatory | - | Inhibition of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
